Hepta-4,6-dien-2-yl prop-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
491847-08-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
hepta-4,6-dien-2-yl prop-2-enoate |
InChI |
InChI=1S/C10H14O2/c1-4-6-7-8-9(3)12-10(11)5-2/h4-7,9H,1-2,8H2,3H3 |
InChI Key |
ODWUDVQXQOKFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC=C)OC(=O)C=C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Hepta 4,6 Dien 2 Yl Prop 2 Enoate
Polymerization Dynamics of Hepta-4,6-dien-2-yl prop-2-enoate
The polymerization of this compound can proceed through multiple pathways, leveraging the reactivity of its acrylate (B77674) functionality. This allows for the formation of homopolymers, copolymers, and more complex macromolecular architectures.
Radical Polymerization Mechanisms of Dienyl Acrylates
The radical polymerization of dienyl acrylates like this compound follows the classical mechanism of free-radical polymerization, which consists of three fundamental steps: initiation, propagation, and termination. acs.orgstanford.edu
Initiation: The process begins with the decomposition of an initiator (e.g., AIBN or a peroxide) to generate free radicals. These radicals then react with a monomer molecule to form an initial propagating species. uncw.edu
Propagation: The newly formed radical adds to successive monomer molecules, rapidly extending the polymer chain. In the case of this compound, this propagation primarily occurs at the acrylate double bond, as it is generally more reactive in radical polymerization than the conjugated diene system. stanford.edu
Termination: The growth of polymer chains is concluded by termination reactions. For acrylates, it has been shown that termination at lower temperatures (e.g., 25 °C) occurs almost exclusively through disproportionation, where a hydrogen atom is transferred from one radical chain end to another, yielding two polymer chains (one with a saturated end and one with an unsaturated end). nih.govanu.edu.au This contrasts with other vinyl monomers like styrene (B11656) where combination (the coupling of two radical ends) is a significant termination pathway. stanford.edu At higher temperatures, side reactions such as back-biting can lead to the formation of mid-chain radicals, complicating the termination process. nih.govanu.edu.auresearchgate.net
Copolymerization of this compound with Diverse Monomers
This compound can be copolymerized with a variety of other vinyl monomers, such as styrene or methyl methacrylate, to produce copolymers with tailored properties. libretexts.org The resulting polymer structure—be it alternating, statistical (random), or blocky—depends on the relative reactivities of the comonomers and the polymerization method used. libretexts.orglibretexts.org
In radical copolymerization, the composition is governed by the monomer reactivity ratios (r1 and r2). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus the other monomer. For instance, in the copolymerization of dienes with vinyl monomers, the reactivity ratios dictate the incorporation of each unit into the polymer backbone. epa.gov While specific data for this compound is not available, data from analogous systems, such as the copolymerization of butadiene (BD) and isoprene (B109036) (IP), illustrate this principle. epa.gov
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Copolymer Tendency |
|---|---|---|---|---|
| Butadiene (BD) | Isoprene (IP) | 1.22 | 1.14 | Ideal / Random |
| Butadiene (BD) | 2,3-Dimethylbutadiene (DMBD) | 40.9 | 0.15 | Blocky / Statistical |
Data derived from analogous diene copolymerization systems illustrates reactivity principles. epa.gov
Controlled Polymerization Techniques for Dienyl Acrylates
To synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures, controlled radical polymerization (CRP) techniques are employed. mdpi.com These methods are applicable to acrylate monomers and, by extension, to dienyl acrylates like this compound. researchgate.netcmu.edu
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique for polymerizing acrylates and methacrylates. cmu.edubanglajol.info It uses a transition metal complex (typically copper-based) to establish a dynamic equilibrium between active, propagating radicals and dormant species. ippi.ac.ir This reversible activation/deactivation process allows for the simultaneous growth of all polymer chains, leading to excellent control over the final polymer structure. researchgate.net The technique is tolerant of various functional groups, making it suitable for monomers like this compound. cmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP method that can be used with a wide array of monomers, including acrylates. sigmaaldrich.comscirp.org It involves a conventional radical polymerization in the presence of a RAFT agent, typically a thiocarbonylthio compound. mdpi.com The RAFT agent reversibly transfers between growing polymer chains, moderating the polymerization and yielding polymers with predetermined molecular weights and low polydispersity. uncw.edusigmaaldrich.com The process is robust and can even be conducted under complex conditions, such as in open-to-air systems with enzymatic deoxygenation. nih.gov
Graft Copolymerization Strategies Utilizing this compound
Graft copolymers consist of a main polymer backbone with one or more side chains of a different composition. The bifunctional nature of this compound makes it an ideal candidate for creating such structures through several strategies. frontiersin.orgnih.gov
"Grafting Through": In this method, this compound can act as a macromonomer. The acrylate group can be polymerized with other monomers to form a backbone, leaving the pendant dienyl groups available for subsequent reactions or to influence the polymer's properties. cmu.eduresearchgate.net
"Grafting From": A polymer backbone containing initiating sites can be used to initiate the polymerization of this compound, growing the graft chains "from" the backbone. For example, a polyethylene (B3416737) backbone with distributed initiator functionalities can be used to grow poly(acrylate) chains via ATRP. cmu.edunih.gov
"Grafting To": This strategy involves attaching pre-formed polymer chains with reactive end groups onto a polymer backbone containing complementary functional groups. nih.govresearchgate.net The dienyl or acrylate moiety of this compound could be modified for this purpose. For instance, graft copolymers have been synthesized by reacting ethylene-propylene-diene terpolymers with poly(methyl acrylate).
Pericyclic Reactions of the Dienyl and Acrylate Moieties
The conjugated diene within the hepta-4,6-dienyl structure is capable of participating in pericyclic reactions, most notably the Diels-Alder cycloaddition.
Diels-Alder Cycloadditions Involving the Diene Moiety
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a substituted alkene, known as a dienophile. wikipedia.orgsigmaaldrich.com The hepta-4,6-diene portion of the monomer is a suitable diene for this transformation.
Key characteristics of the reaction include:
Conformation: The diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap for the reaction to occur. wikipedia.orglibretexts.org
Electronic Effects: The reaction rate is significantly enhanced when the dienophile possesses electron-withdrawing groups (EWGs) and/or the diene has electron-donating groups (EDGs). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The acrylate ester group on the other end of the monomer is electron-withdrawing but is not conjugated with the diene, so its electronic effect on the Diels-Alder reactivity of the diene is minimal.
Stereoselectivity: The reaction is stereospecific, and when a cyclic dienophile is used, there is a strong preference for the formation of the endo product due to favorable secondary orbital interactions. wikipedia.orgorganic-chemistry.org
The diene in this compound can react with various dienophiles to create complex cyclic structures. A classic laboratory example of this reaction involves the cycloaddition of a diene with maleic anhydride, a potent dienophile, to form a stable adduct. youtube.comwikipedia.org
| Dienophile | Activating Group(s) | Reactivity |
|---|---|---|
| Maleic Anhydride | -C(O)OC(O)- (cyclic anhydride) | High |
| Propenal (Acrolein) | -CHO (aldehyde) | High |
| Ethyl Propenoate (Ethyl Acrylate) | -COOR (ester) | Moderate-High |
| Acrylonitrile | -CN (nitrile) | Moderate-High |
| Ethylene (B1197577) | None | Low |
Table illustrates how electron-withdrawing groups on the dienophile enhance Diels-Alder reactivity. libretexts.orgmasterorganicchemistry.com
Nucleophilic and Electrophilic Additions to Unsaturated Centers
The unsaturated centers in this compound, namely the carbon-carbon double bonds of the diene and the acrylate group, are susceptible to both nucleophilic and electrophilic additions.
Michael Additions to the Acrylate Moiety
The acrylate portion of the molecule is an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is synthetically useful for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Mechanism of Michael Addition:
A base abstracts a proton from the nucleophile (Michael donor) to form a resonance-stabilized carbanion (enolate). masterorganicchemistry.com
The nucleophile attacks the β-carbon of the acrylate. youtube.comyoutube.com
The resulting enolate is protonated to yield the final product. masterorganicchemistry.com
A variety of nucleophiles can be employed in Michael additions, including amines, thiols, and carbanions derived from β-ketoesters or malonates. nih.govwikipedia.orgmasterorganicchemistry.com The reaction is often catalyzed by a base. Microwave irradiation has been shown to accelerate Michael additions of amines to acrylates, leading to higher yields and purity. nih.gov
Table 1: Examples of Michael Donors for Acrylates
| Michael Donor | Product Type | Reference |
|---|---|---|
| Amines | β-amino esters | nih.gov |
| Thiols | β-thio esters | masterorganicchemistry.com |
| β-ketoesters | 1,5-dicarbonyl compounds | wikipedia.org |
| Malonates | Diester adducts | wikipedia.org |
Epoxidation and Dihydroxylation of Dienyl and Acrylate Unsaturation
The double bonds in both the dienyl and acrylate systems can undergo epoxidation and dihydroxylation.
Epoxidation is the formation of an epoxide (a three-membered ring containing an oxygen atom) from an alkene. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). For conjugated dienes, monoepoxidation can be achieved with high regioselectivity. acs.org The reactivity of the double bonds towards epoxidation can be influenced by electronic factors. In some cases, the presence of a hydroxyl group can direct the epoxidation. radtech.org
Dihydroxylation is the addition of two hydroxyl groups to a double bond, forming a diol. This can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.
The presence of multiple double bonds in this compound allows for selective reactions. For instance, the more electron-rich double bonds of the diene are generally more susceptible to electrophilic attack by epoxidizing agents compared to the electron-deficient double bond of the acrylate.
Other Chemical Transformations of this compound
Oxidation Reactions of Dienyl Systems
The dienyl moiety is susceptible to oxidation. Free radical oxidation of 1,4-dienes can lead to the formation of conjugated diene hydroperoxides. nih.gov The distribution of oxidation products can be influenced by the presence of antioxidants. nih.gov Transition metal complexes can also catalyze the oxidation of dienes. marquette.edu
Reduction Methodologies for Unsaturated Esters
The reduction of unsaturated esters like this compound can be challenging due to the presence of multiple reducible functional groups. The goal is often the selective reduction of the ester to an alcohol without affecting the carbon-carbon double bonds.
Catalytic transfer hydrogenation is an effective method for the selective reduction of the carbonyl group in unsaturated esters. acs.orgresearchgate.net This method uses a hydrogen donor, such as ethanol (B145695) or isopropanol, in the presence of a metal catalyst, often based on ruthenium or osmium. acs.orgresearchgate.net This approach is considered a greener alternative to methods using metal hydrides. acs.org
Another approach is the use of specific reducing agents. For example, diisobutylaluminium hydride (DIBAL-H) can reduce α,β-unsaturated esters to α,β-unsaturated aldehydes or allylic alcohols, depending on the reaction conditions. jst.go.jp
Table 2: Comparison of Reduction Methods for Unsaturated Esters
| Method | Reagents | Selectivity | Reference |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Metal catalyst (e.g., Ru, Os), Hydrogen donor (e.g., ethanol) | Selective for carbonyl group | acs.orgresearchgate.net |
| Hydride Reduction | DIBAL-H | Can be selective for ester or both ester and double bond | jst.go.jp |
| Hydrosilylation | Copper catalyst, silane | Reduction of C=C bond | organic-chemistry.org |
Advanced Spectroscopic and Chromatographic Characterization of Hepta 4,6 Dien 2 Yl Prop 2 Enoate
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. paint.org
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI), measures molecular masses with extremely high accuracy (typically to within 0.001 atomic mass units). nih.govrsc.org This precision allows for the unambiguous determination of a compound's elemental formula.
For Hepta-4,6-dien-2-yl prop-2-enoate (C10H14O2), the calculated exact mass is 166.09938 Da. chemsrc.com An HRMS instrument would measure an m/z value very close to this theoretical mass for the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This high accuracy distinguishes the target compound from other molecules that might have the same nominal mass but different elemental formulas (isobars).
Table 4: HRMS for Elemental Formula Confirmation
| Molecular Formula | Compound Name | Nominal Mass (Da) | Exact Mass (Da) |
| C10H14O2 | This compound | 166 | 166.09938 |
| C11H18O | Undecen-1-ol | 166 | 166.13577 |
| C9H10O3 | Methyl 2-methoxybenzoate | 166 | 166.06299 |
The ability of HRMS to provide an exact mass measurement confirms the elemental composition, serving as a final and definitive piece of evidence for the identity of this compound. nih.gov
Ionization Techniques (e.g., ESI, EI) in Dienyl Acrylate (B77674) Characterization
Mass spectrometry (MS) is a cornerstone in the structural elucidation of organic compounds, with the choice of ionization technique being pivotal for the quality of information obtained. For dienyl acrylates such as this compound, both hard and soft ionization methods provide complementary data.
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte molecule with high-energy electrons (typically 70 eV), inducing extensive fragmentation. youtube.com This process is highly valuable for structural characterization as the resulting fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for identification. youtube.comwpmucdn.com For this compound, EI-MS would be expected to yield a prominent molecular ion peak (M⁺) along with a series of fragment ions corresponding to the systematic cleavage of its bonds. Characteristic fragments would likely arise from the loss of the propionyloxy group, cleavage adjacent to the double bonds, and rearrangements within the heptadienyl chain. EI is most effectively coupled with Gas Chromatography (GC) for the analysis of volatile compounds, as the entire system operates under a high vacuum. youtube.com
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that imparts minimal residual energy, resulting in significantly less fragmentation. youtube.com This method is ideal for determining the intact molecular weight of a compound with high accuracy. wpmucdn.comnih.gov ESI generates ions by creating a fine spray of a sample solution in a strong electric field, which leads to the formation of protonated [M+H]⁺ or adducted molecules (e.g., with sodium, [M+Na]⁺). youtube.comnih.gov For this compound, ESI-MS would predominantly show a single major peak corresponding to its molecular weight plus a cation, confirming its elemental composition. wpmucdn.com This technique is particularly well-suited for coupling with High-Performance Liquid Chromatography (HPLC) for the analysis of less volatile or thermally sensitive molecules directly from solution. nih.gov Tandem mass spectrometry (MS/MS) can be employed with ESI to induce and analyze fragmentation of a selected parent ion, providing structural details when needed. nih.gov
| Ionization Technique | Principle | Fragmentation | Primary Information | Coupled With |
| Electron Ionization (EI) | High-energy electron bombardment in a vacuum. youtube.com | Extensive (Hard Ionization). youtube.com | Structural Elucidation (Fingerprint). youtube.com | Gas Chromatography (GC). youtube.com |
| Electrospray Ionization (ESI) | Ion formation from charged droplets in an electric field. youtube.com | Minimal (Soft Ionization). youtube.com | Accurate Molecular Weight. wpmucdn.com | Liquid Chromatography (HPLC). nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent ester and conjugated diene moieties. spectroscopyonline.comadhesivesmag.com
The most prominent features in its spectrum arise from the acrylate ester group. spectroscopyonline.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1716-1728 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage typically produce strong, complex bands in the fingerprint region, around 1241 cm⁻¹ and 1100-1200 cm⁻¹. spectroscopyonline.comazom.com
The presence of the conjugated diene system and the acrylate double bond is also evident. The C=C stretching vibration of the acrylate monomer typically appears around 1637 cm⁻¹. azom.com The conjugated diene system will also show C=C stretching absorptions in the 1600-1650 cm⁻¹ range. Additionally, C-H stretching vibrations for the sp² hybridized carbons of the double bonds are expected just above 3000 cm⁻¹, while C-H stretches for the sp³ hybridized carbons of the alkyl chain will appear just below 3000 cm⁻¹. researchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| Ester (C=O) | Stretch | 1716 - 1728 | researchgate.net |
| Ester (C-O-C) | Stretch | ~1241 and 1100-1200 | spectroscopyonline.comazom.com |
| Alkene (C=C) | Stretch | 1600 - 1650 | azom.com |
| Vinylic C-H | Stretch | > 3000 | researchgate.net |
| Aliphatic C-H | Stretch | < 3000 | researchgate.net |
Chromatographic Separation Techniques
Chromatography is indispensable for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratios
High-Performance Liquid Chromatography (HPLC) is a premier method for analyzing non-volatile compounds and is particularly crucial for purity assessment and the separation of stereoisomers. nih.gov For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the heptadienyl moiety, HPLC can be used to separate its diastereomers.
If the compound is synthesized from a racemic alcohol, the resulting product will be a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated on conventional achiral stationary phases, most commonly silica (B1680970) gel in normal-phase HPLC. nih.govresearchgate.netchiralpedia.com The separation efficiency depends on the specific molecular structure and the mobile phase used. nih.gov Alternatively, for separating enantiomers, a chiral stationary phase (CSP) can be employed in what is known as chiral HPLC. nih.gov This direct method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com
| Analysis Goal | HPLC Method | Stationary Phase | Principle |
| Purity Assessment | Reversed-Phase or Normal-Phase HPLC | C18, Silica | Separation based on polarity differences between the main compound and impurities. hplc.eu |
| Diastereomer Separation | Normal-Phase HPLC | Silica Gel | Diastereomers have different affinities for the stationary phase, allowing separation. nih.govnih.gov |
| Enantiomer Separation | Chiral HPLC | Chiral Stationary Phase (CSP) | Formation of transient diastereomeric complexes with different stabilities. chiralpedia.comnih.gov |
Gas Chromatography (GC) for Volatile Dienyl Acrylates
Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds like many dienyl acrylates. restek.com It provides excellent resolution and is used for both qualitative and quantitative analysis. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. restek.com
For unsaturated esters, the choice of stationary phase is critical. Nonpolar phases like those based on silicones (e.g., SE-30, OV-1) separate compounds primarily by their boiling points. oup.com However, to achieve separation based on the degree of unsaturation, more polar stationary phases are required. oup.combohrium.com Cyanosiloxane phases (e.g., Silar 10C) or polyethylene (B3416737) glycol-based phases (e.g., Carbowax) are effective for resolving unsaturated isomers because they interact differently with the double bonds in the molecules. restek.comoup.com This allows for the separation of compounds with the same carbon number but different numbers or positions of double bonds. The method is highly sensitive, and when coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the separated components. nih.govnih.gov
| Stationary Phase Type | Example | Separation Principle | Application for Dienyl Acrylates |
| Nonpolar | Apiezon, SE-30, OV-1 | Based on boiling point differences. oup.combohrium.com | General purity analysis. |
| Polar | DEGS, Carbowax | Based on polarity and degree of unsaturation. restek.comoup.com | Separation of isomers, analysis of complex mixtures. |
| Highly Polar | Cyanosiloxane (Silar 10C) | Strong interactions with double bonds. oup.com | High-resolution separation of polyunsaturated esters. oup.com |
Optical Rotation Measurements for Chiral this compound
The presence of a chiral center at the C2 position of the heptadienyl group means that this compound can exist as enantiomers. These non-superimposable mirror images rotate the plane of plane-polarized light in equal but opposite directions. Optical rotation measurement, or polarimetry, is the technique used to quantify this property.
An enantiopure sample of one enantiomer will exhibit a specific rotation, [α], which is a characteristic physical constant for that compound under defined conditions (temperature, wavelength, solvent, and concentration). A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.
Polarimetry is often used in conjunction with chiral chromatography. nih.gov After separating enantiomers or diastereomers via HPLC, a polarimetric detector can be used online to identify the dextrorotatory (+) and levorotatory (-) isomers based on the sign of their optical rotation. nih.gov This is crucial for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample and for establishing the absolute configuration of the molecule, often in combination with other techniques like X-ray crystallography on a suitable derivative. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of Hepta 4,6 Dien 2 Yl Prop 2 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules. northwestern.edunih.gov These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and its influence on chemical reactivity.
Electronic Structure and Reactivity Predictions of Dienyl Acrylates
The electronic structure of a dienyl acrylate (B77674), such as Hepta-4,6-dien-2-yl prop-2-enoate, is characterized by a conjugated system of π-electrons. This delocalization of electrons across the diene and acrylate moieties dictates the molecule's reactivity. Quantum chemical calculations, like Density Functional Theory (DFT) and ab initio methods, are employed to model this electronic distribution. arxiv.org
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these frontier molecular orbitals are critical in predicting the molecule's behavior in pericyclic reactions, such as the Diels-Alder reaction. For instance, the HOMO of the diene component interacts with the LUMO of a dienophile. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Table 1: Calculated Electronic Properties of Dienyl Acrylates
| Property | This compound (Predicted) | Methyl Acrylate (Reference) | Butadiene (Reference) |
| HOMO Energy (eV) | -9.5 | -10.9 | -9.1 |
| LUMO Energy (eV) | -0.8 | -0.5 | 1.1 |
| HOMO-LUMO Gap (eV) | 8.7 | 10.4 | 10.2 |
| Dipole Moment (Debye) | 2.1 | 1.8 | 0 |
Note: The data for this compound are hypothetical predictions based on the trends observed in related molecules. The reference values are typical for these compounds.
These calculations can also predict the distribution of electron density and electrostatic potential, highlighting nucleophilic and electrophilic sites within the molecule. This information is invaluable for understanding how the molecule will interact with other reagents.
Conformational Analysis of this compound
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity. This compound can exist in various conformations due to the rotation around its single bonds. The most stable conformation is the one with the lowest energy.
Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For a dienyl system, the s-cis and s-trans conformations of the diene are of particular interest, as only the s-cis conformation can participate in Diels-Alder reactions.
Table 2: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |
| s-trans | 180° | 0.0 |
| s-cis | 0° | 2.5 |
| Gauche | 60° | 1.2 |
Note: These are illustrative values. The actual energy differences would be determined through specific computational studies.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful technique for investigating the step-by-step process of chemical reactions. mdpi.comaps.org By mapping out the entire reaction pathway, chemists can gain a deeper understanding of the factors that control the reaction's outcome.
Transition State Analysis for Pericyclic Reactions of Dienyl Acrylates
Pericyclic reactions, such as the Diels-Alder reaction, proceed through a cyclic transition state. Computational chemistry allows for the precise location and characterization of these transition states. nih.govrsc.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For the Diels-Alder reaction of a dienyl acrylate, two possible stereochemical outcomes, endo and exo, can arise. rsc.org By calculating the energies of the respective transition states, it is possible to predict which product will be favored. These calculations often reveal that the endo product is kinetically favored due to secondary orbital interactions, a phenomenon well-explained by frontier molecular orbital theory.
Energetic Profiles of Synthetic Pathways for this compound
A complete energetic profile of a reaction pathway maps the energy of the system from reactants to products, including all intermediates and transition states. This provides a comprehensive picture of the reaction mechanism. For the synthesis of this compound, which could involve the esterification of hepta-4,6-dien-2-ol (B14334107) with acryloyl chloride, computational modeling can be used to study the mechanism of this transformation.
Table 3: Calculated Energetic Profile for a Hypothetical Diels-Alder Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (Diene + Dienophile) | 0 |
| Endo Transition State | 15.2 |
| Exo Transition State | 17.8 |
| Endo Product | -25.0 |
| Exo Product | -23.5 |
Note: This table represents a typical energetic profile for a Diels-Alder reaction involving a dienyl acrylate. The values are for illustrative purposes.
Structure-Reactivity Relationship Studies of Dienyl Acrylates
By systematically varying the structure of dienyl acrylates and calculating their properties and reaction profiles, it is possible to establish structure-reactivity relationships. These studies help in designing molecules with desired reactivity. For example, the introduction of electron-donating or electron-withdrawing groups on the diene or acrylate moiety can significantly alter the HOMO-LUMO gap and thus the reactivity in Diels-Alder reactions. acs.org
Computational studies can quantify these effects, providing a rational basis for the design of new dienyl acrylates for specific applications in polymer and materials science.
Molecular Dynamics Simulations for Polymerization Processes Involving this compound
As of the current body of scientific literature, specific studies detailing molecular dynamics (MD) simulations of the polymerization processes for this compound are not publicly available. While computational methods, particularly MD simulations, are powerful tools for investigating polymer chain dynamics, conformational changes, and the thermodynamics of polymerization, dedicated research applying these techniques to this specific monomer has not been reported in accessible scholarly databases.
The investigation of polymerization through computational chemistry typically involves several key aspects that could be applied to this compound in future research:
Force Field Development: A crucial first step for any MD simulation is the availability of an accurate force field. For a novel monomer like this compound, this would likely require parameterization of interatomic potentials (bond lengths, angles, dihedrals, and non-bonded interactions) to correctly represent the molecule's conformational energy landscape. This is often achieved through quantum mechanical calculations on the monomer and its fragments.
Initiation and Propagation Modeling: MD simulations can model the elementary steps of polymerization, including the approach of an initiator radical to the monomer's vinyl or diene group, and the subsequent propagation steps where monomer units are added to the growing polymer chain. These simulations can provide insights into the regioselectivity and stereoselectivity of the polymerization, for instance, whether the polymerization proceeds via the acrylate group or the diene system, and the likelihood of 1,2- versus 1,4-addition across the diene.
Bulk Polymer Properties: Once a polymer chain of sufficient length is generated, MD simulations can be used to predict various bulk properties of the resulting polymer. This includes the glass transition temperature (Tg), density, and mechanical properties. These simulations typically involve creating a simulation box containing multiple polymer chains and solvent molecules (if applicable) and analyzing the system's behavior over time at different temperatures and pressures.
While direct research is lacking, analogous studies on the polymerization of other dienes and acrylates can provide a framework for how such investigations might be conducted for this compound. For instance, MD simulations have been successfully employed to study the polymerization of isoprene (B109036) and the behavior of various polyacrylate systems. These studies have yielded valuable data on reaction kinetics, polymer microstructure, and the physical properties of the resulting materials.
Future computational research on this compound would be invaluable for understanding its polymerization behavior and for the rational design of polymers with desired properties. Such studies could elucidate the role of the compound's unique structure, with its combination of a reactive acrylate group and a conjugated diene system, in determining the final polymer architecture.
Materials Science and Polymer Applications of Hepta 4,6 Dien 2 Yl Prop 2 Enoate
Design and Synthesis of Functional Polymers from Dienyl Acrylates
The dual functionality of hepta-4,6-dien-2-yl prop-2-enoate, comprising a polymerizable acrylate (B77674) group and a reactive diene, allows for the design of a diverse range of functional polymers. The acrylate group can readily undergo free-radical or controlled radical polymerization to form the main polymer backbone, while the pendant diene functionality remains available for post-polymerization modifications.
Homopolymers of this compound
The synthesis of homopolymers from this compound would involve the polymerization of the acrylate group, leading to a linear polymer with pendant diene groups. The properties of the resulting poly(this compound) would be dictated by factors such as molecular weight, polydispersity, and the tacticity of the polymer chain. These parameters can be controlled by the choice of polymerization technique, initiator, and reaction conditions.
Table 1: Potential Properties of Poly(this compound)
| Property | Description | Potential Influence |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | The structure of the heptadienyl side chain would influence chain mobility and thus the Tg. |
| Refractive Index | A measure of how light propagates through the material. | The presence of conjugated diene systems could lead to a higher refractive index compared to simple polyacrylates. |
| Solubility | The ability of the polymer to dissolve in various solvents. | The aliphatic and ester components of the monomer would determine its solubility in a range of organic solvents. |
Copolymers and Terpolymers for Tailored Material Properties
To achieve a wider range of material properties, this compound can be copolymerized with other vinyl monomers. The incorporation of comonomers allows for the fine-tuning of properties such as mechanical strength, thermal stability, and surface energy. For instance, copolymerization with a hydrophilic monomer could impart amphiphilic properties to the resulting copolymer. Terpolymers, involving three different monomers, would offer even greater control over the final material characteristics, enabling the creation of highly specialized polymers.
Cross-linking Chemistry in Polymer Networks Derived from this compound
The pendant diene groups in polymers of this compound are key to the formation of cross-linked networks. These networks can exhibit enhanced mechanical properties, solvent resistance, and thermal stability compared to their linear counterparts.
Development of Cross-linking Agents for Dienyl Acrylates
A variety of cross-linking strategies can be envisioned for polymers containing dienyl functionalities. These include vulcanization using sulfur, which is a traditional method for cross-linking diene-containing elastomers. Another approach is the use of dienophiles in Diels-Alder reactions, which can form stable cyclohexene (B86901) adducts, leading to covalent cross-links. The choice of cross-linking agent would depend on the desired network structure and the intended application of the final material.
Mechanisms of Polymer Network Formation
The formation of a polymer network from poly(this compound) would proceed through the reaction of the pendant diene groups. In the case of sulfur vulcanization, a complex series of reactions involving the formation of sulfur bridges between polymer chains would occur. For Diels-Alder cross-linking, the reaction would involve the [4+2] cycloaddition of a dienophile to the diene units on the polymer backbone. The efficiency and kinetics of these cross-linking reactions would be influenced by factors such as temperature, catalyst, and the concentration of the cross-linking agent.
Advanced Polymeric Materials with Dienyl Ester Functionality
The unique chemical structure of this compound opens up possibilities for the creation of advanced polymeric materials. The pendant diene groups can serve as handles for further chemical modifications, allowing for the introduction of a wide range of functional groups. This could lead to the development of materials for applications in coatings, adhesives, and advanced composites. The ability to form cross-linked networks also makes these polymers attractive for applications requiring high durability and chemical resistance. Further research into the polymerization behavior and material properties of this compound is needed to fully realize its potential in materials science.
Coatings and Adhesives Applications
Acrylate-based polymers are foundational to the coatings and adhesives industry due to their excellent durability, tunable adhesion, and resistance to environmental factors. weebly.comnsf.gov The incorporation of this compound into polymer formulations for these applications could offer unique advantages.
The acrylate functional group of this compound can readily undergo polymerization, forming the primary polymer backbone of a coating or adhesive. youtube.com This process can be initiated by various means, including thermal or photoinitiation, to create a robust polymer matrix. youtube.com The presence of the pendant hepta-4,6-dien-2-yl group introduces a conjugated diene system into the polymer side chain. This diene functionality offers a secondary mechanism for crosslinking, which is crucial for enhancing the mechanical properties and chemical resistance of the final product. theorango.compressbooks.pub
For instance, after the initial polymerization of the acrylate groups to form a thermoplastic coating or adhesive, the diene moieties could be crosslinked in a secondary step. This could be achieved through vulcanization-type reactions involving sulfur or other crosslinking agents, or through oxidative crosslinking upon exposure to air, similar to the drying of some oil-based paints. libretexts.org Such a dual-curing mechanism could allow for a processable, low-viscosity initial formulation that can be subsequently cured into a highly durable, thermoset material. The resulting crosslinked network would likely exhibit improved resistance to solvents, abrasion, and heat.
The inclusion of functional monomers in acrylate adhesive formulations has been shown to enhance their performance by increasing the polarity and, consequently, the adhesive-substrate compatibility. researchgate.nettum.de While the heptadienyl group is primarily nonpolar, its potential for crosslinking could significantly improve the cohesive strength of the adhesive, a critical factor for high-performance applications. mdpi.com
Table 1: Theoretical Property Enhancements in Coatings and Adhesives
| Property | Standard Acrylate Polymer | Polymer with this compound (Theoretical) | Potential Advantage |
| Crosslinking Mechanism | Single (Acrylate Polymerization) | Dual (Acrylate Polymerization and Diene Crosslinking) | Enhanced network formation and stability |
| Chemical Resistance | Moderate | High | Improved durability in harsh environments |
| Hardness and Abrasion Resistance | Good | Excellent | Longer service life for coatings |
| Cohesive Strength (Adhesives) | Good | Excellent | Stronger, more reliable adhesive bonds |
| Thermal Stability | Moderate | High | Suitable for high-temperature applications |
Hydrogels and Advanced Composite Materials
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.com Their synthesis often relies on the use of crosslinking agents to form the network structure. nih.govconicet.gov.ar this compound, with its two distinct polymerizable functionalities, is a prime candidate for use in hydrogel synthesis.
The compound could be copolymerized with hydrophilic monomers, such as acrylic acid or N-vinylcaprolactam, via its acrylate group. mdpi.comencyclopedia.pub The resulting polymer chains would be decorated with pendant diene groups. These diene groups could then be crosslinked in a subsequent reaction to form the hydrogel network. This approach would allow for precise control over the crosslinking density and, consequently, the swelling behavior and mechanical properties of the hydrogel.
Alternatively, the diene functionality could participate in Diels-Alder cycloaddition reactions, a highly efficient and often reversible method for forming crosslinks. nih.gov By copolymerizing this compound with a monomer containing a dienophile (such as maleimide), a thermally reversible hydrogel could potentially be created. researchgate.net
In the realm of advanced composite materials, the diene functionality of polymers derived from this compound could be used to improve the interfacial adhesion between the polymer matrix and reinforcing fillers. For example, in a silica-filled composite, the hydroxyl groups on the silica (B1680970) surface could potentially interact with the diene moieties, especially if the diene is first functionalized. mdpi.com Furthermore, the ability to vulcanize the polymer matrix via the diene groups could lead to elastomeric composites with enhanced toughness and resilience, similar to synthetic rubbers. pressbooks.publibretexts.org
Table 2: Hypothetical Hydrogel Formulations and Properties
| Hydrogel Composition | Crosslinking Strategy | Expected Swelling Ratio | Potential Application |
| Poly(acrylic acid-co-Hepta-4,6-dien-2-yl prop-2-enoate) | Diene Vulcanization | High | Superabsorbent materials |
| Poly(N-vinylcaprolactam-co-Hepta-4,6-dien-2-yl prop-2-enoate) | Diene Vulcanization | Moderate, Temperature-Responsive | Smart drug delivery |
| Copolymer of this compound and a Maleimide-functional Monomer | Diels-Alder Cycloaddition | Moderate, Thermally Reversible | Self-healing materials |
Responsive Polymer Systems Incorporating this compound
Responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. inrim.it The versatile chemistry of the diene group in polymers of this compound makes it a valuable platform for creating such systems.
The conjugated diene in the polymer side chain can serve as a reactive handle for post-polymerization modification. For example, stimuli-responsive molecules can be grafted onto the polymer backbone via the diene. A particularly promising route for this is the Diels-Alder reaction, which can be used to attach a wide variety of molecules containing dienophile groups. nih.govresearchgate.net If the attached molecule is, for instance, a photochromic dye like azobenzene, a light-responsive polymer could be created. rug.nl
Furthermore, the conjugated nature of the diene itself opens up possibilities for creating polymers with interesting electronic properties. While a single diene unit is not sufficient for conductivity, incorporating this compound into a polymer architecture that promotes extended conjugation could lead to materials with tunable electronic behavior. cmu.eduraco.cat For instance, if the polymerization and subsequent processing could align the diene-containing side chains, it might be possible to create regions of delocalized π-electrons, which are a prerequisite for electrical conductivity in polymers. nih.gov Doping of such a polymer could potentially lead to a conductive or semi-conductive material.
Table 3: Potential Responsive Polymer Systems
| Stimulus | Proposed Mechanism | Potential Change in Property | Example Application |
| Heat | Reversible Diels-Alder crosslinking | Change in stiffness, self-healing | Re-workable adhesives, self-repairing coatings |
| Light | Isomerization of a grafted photochromic molecule | Change in shape or color | Light-actuated sensors, smart windows |
| Introduction of a Dopant | Formation of charge carriers along conjugated segments | Increase in electrical conductivity | Antistatic coatings, components for organic electronics |
Future Research Directions and Emerging Applications for Hepta 4,6 Dien 2 Yl Prop 2 Enoate
Bio-inspired and Sustainable Synthesis Routes for Dienyl Acrylates
The future synthesis of Hepta-4,6-dien-2-yl prop-2-enoate and related dienyl acrylates is expected to pivot towards greener and more sustainable methodologies, moving away from conventional chemical processes. A primary focus will be the adoption of enzymatic catalysis, which offers high selectivity under mild reaction conditions.
Enzymatic Esterification: Research is anticipated to focus on the use of lipases, such as those from Candida antarctica (immobilized as Novozym 435) and Candida rugosa, for the esterification of hepta-4,6-dien-2-ol (B14334107) with an acrylic acid donor. researchgate.netnih.gov Enzymatic processes can minimize side reactions and avoid the use of harsh catalysts and solvents. researchgate.netgoogle.com Studies have shown that transesterification using donors like ethyl acrylate (B77674) can be significantly faster than direct esterification with acrylic acid, which can cause enzyme inhibition at high concentrations. nih.gov The choice of solvent is also critical, with non-polar, water-immiscible solvents like diisopropyl ether often proving superior for achieving high conversion rates. researchgate.net Future work will likely involve optimizing parameters such as water activity, temperature, and substrate molar ratios to maximize yield and purity for the specific synthesis of this compound. nih.gov
Bio-derived Precursors: A significant advancement will be the production of the key precursors—hepta-4,6-dien-2-ol and prop-2-enoic acid—from renewable feedstocks. Research into the microbial fermentation of sugars or the catalytic upgrading of biomass-derived platform chemicals could provide sustainable pathways to these molecules. For instance, developing methods for the synthesis of conjugated dienes from free aliphatic acids, which can be bio-sourced, represents a promising avenue. nih.gov Similarly, the production of acrylates from CO2 and ethylene (B1197577) is an area of intense research interest, aiming to create value from waste streams and reduce reliance on petrochemicals. researchgate.netbohrium.com
| Parameter | Conventional Chemical Synthesis | Bio-inspired Enzymatic Synthesis |
| Catalyst | Strong acids (e.g., H₂SO₄) or organometallic compounds | Immobilized Lipases (e.g., Novozym 435) |
| Temperature | Often elevated (>100 °C) | Mild (e.g., 40-60 °C) |
| Solvent | Toluene, Hexane | Diisopropyl ether, or solvent-free systems |
| Selectivity | Moderate, risk of side reactions (e.g., polymerization) | High, fewer byproducts |
| Sustainability | Relies on petrochemical feedstocks and harsh reagents | Potential for renewable feedstocks and biodegradable catalysts |
Development of Advanced Polymer Architectures
The dual functionality of this compound (an acrylate and a diene) provides a unique opportunity to create sophisticated polymer architectures that are not achievable with monofunctional monomers. Future research will heavily leverage controlled polymerization techniques to precisely engineer these structures.
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP) will be central. rsc.orgnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex topologies. youtube.comacs.org For this compound, CRP could be used to first polymerize the acrylate groups, leaving the diene functionalities intact along the polymer backbone. This creates a linear polymer with pendant diene groups that can be used for subsequent cross-linking or post-polymerization modifications.
Multi-modal Polymers: The distinct reactivity of the acrylate and diene moieties allows for orthogonal polymerization strategies. For example, the acrylate function can be polymerized via radical or anionic mechanisms, while the diene can be polymerized through coordination polymerization using transition metal catalysts. mdpi.com This could enable the creation of block copolymers where one block is poly(acrylate-like) and the other is poly(diene-like), all originating from a single monomer type. Furthermore, by carefully selecting reaction conditions, it may be possible to create graft copolymers or hyperbranched structures, leading to materials with highly tunable mechanical and thermal properties.
| Polymer Architecture | Synthesis Strategy | Potential Properties |
| Linear with Pendant Dienes | Controlled radical polymerization (ATRP, RAFT) of the acrylate group. | Precursor for cross-linked elastomers, functionalizable backbone. |
| Block Copolymers | Sequential controlled polymerization targeting first the acrylate, then the diene functionality. | Combines properties of both polymer types, potential for microphase separation. |
| Branched/Hyperbranched Polymers | One-pot polymerization under conditions that allow simultaneous but controlled reaction of both groups. | Lower viscosity in solution, high degree of functionality. |
| Cross-linked Networks | Two-step process: initial polymerization of acrylates followed by thermal or catalytic curing of the diene groups. | Thermosets with high strength, chemical resistance, and thermal stability. |
Integration into Hybrid Material Systems
The creation of organic-inorganic hybrid materials offers a pathway to combine the desirable properties of polymers (flexibility, processability) with those of inorganic materials (hardness, thermal stability). This compound is an ideal monomer for creating such integrated systems.
Sol-Gel Processes: Future research will likely explore the incorporation of polymers derived from this compound into inorganic networks like silica (B1680970) (SiO₂) or titania (TiO₂) via the sol-gel process. mdpi.commdpi.com This involves the copolymerization of the monomer with functionalized alkoxide precursors (e.g., 3-(trimethoxysilyl)propyl methacrylate). The organic polymerization of the acrylate groups can occur first, followed by the hydrolysis and condensation of the alkoxide groups to form the inorganic network. mdpi.com This results in a covalently linked, interpenetrating network with enhanced mechanical properties and thermal stability. mdpi.comresearchgate.net
Nanocomposites: The pendant diene groups on the polymer backbone can serve as reactive sites for grafting onto the surface of nanoparticles or other reinforcing agents. For example, carbon nanotubes or graphene oxide could be functionalized to react with the dienes, creating strong interfacial bonds within a composite material. researchgate.net This approach could lead to advanced materials for applications in electronics, aerospace, and structural components where high strength-to-weight ratios are critical. Such hybrid systems can exhibit superior scratch resistance, abrasion resistance, and heat resistance. mdpi.com
Exploration of Novel Catalytic Approaches for Synthesis and Polymerization
Advancements in catalysis will be crucial for unlocking the full potential of this compound, both in its synthesis and its polymerization.
Synthesis Catalysis: While enzymatic routes are promising, research into novel transition-metal-free catalytic systems for the synthesis of the monomer itself is a key future direction. nih.gov For the diene precursor, methods involving the palladium-catalyzed sequential dehydrogenation of simple aliphatic acids are emerging as a powerful, one-step strategy. nih.gov For the esterification step, organocatalysis presents a metal-free alternative to traditional methods, potentially offering different selectivity and milder reaction conditions. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
